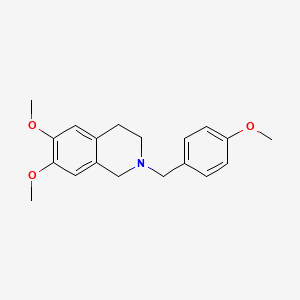
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea works by activating the olfactory receptor in animals, which then stimulates the hypothalamus-pituitary-gonadal (HPG) axis, leading to an increase in growth hormone and luteinizing hormone levels. This, in turn, leads to an increase in protein synthesis and muscle growth. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have a variety of biochemical and physiological effects, including an increase in growth hormone and luteinizing hormone levels, an increase in protein synthesis and muscle growth, and a reduction in stress levels in animals. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea is its ability to stimulate the HPG axis in animals, leading to an increase in growth hormone and luteinizing hormone levels, which can be useful in studying various biological processes. However, one of the limitations of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, including its potential therapeutic applications in the treatment of various diseases, its use as a growth promoter in aquaculture, and its potential applications in the field of regenerative medicine. In addition, further research is needed to determine the optimal dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea, as well as its potential side effects and toxicity.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenyl isothiocyanate with 3-methylbutylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst, such as triethylamine. The resulting product is purified using column chromatography, yielding N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been found to have a variety of scientific research applications, including its use as a growth promoter in aquaculture, a feed attractant for aquatic animals, and a stress reducer in livestock. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methylbutyl)thiourea has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10(2)7-8-15-14(19)16-12-9-11(17-3)5-6-13(12)18-4/h5-6,9-10H,7-8H2,1-4H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVSDDVHIIJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)

![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
